

# Computational Profiling of the 4-(3-Azetidinyloxy)benzoate Scaffold

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## Compound of Interest

Compound Name: Ethyl 3-(3-azetidinyloxy)benzoate

CAS No.: 954223-92-8

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A Technical Guide on Conformational Dynamics, Electronic Structure, and Predictive Modeling

## Executive Summary

The (3-azetidinyloxy)benzoate moiety represents a critical bioisostere in modern drug design, often utilized to modulate lipophilicity and metabolic stability compared to traditional piperidine or pyrrolidine linkers. This guide provides a rigorous computational framework for analyzing this scaffold. It focuses on the unique ring strain of the azetidine core (~26 kcal/mol), the puckering dynamics of the 4-membered ring, and the electronic influence of the ether linkage on the benzoate system.

Target Audience: Medicinal Chemists, Computational Chemists, and Structural Biologists.

## Theoretical Framework & Mechanistic Causality

### The Azetidine Ring Pucker

Unlike six-membered rings which adopt defined chair/boat conformations, the four-membered azetidine ring exists in a dynamic equilibrium between two puckered conformations. This

puckering relieves torsional strain (Pitzer strain) caused by eclipsing interactions of adjacent methylene hydrogens.

- Causality: The planar transition state is high-energy (~1–2 kcal/mol barrier). The substituent at the C3 position (the benzoate ether) will prefer a pseudo-equatorial orientation to minimize transannular steric repulsion with the nitrogen lone pair or N-substituents.
- Implication: Docking studies must account for this "butterfly" motion. A rigid planar representation will result in incorrect vector alignment of the benzoate carboxylate.

## Electronic Coupling via the Ether Linkage

The ether oxygen at C3 acts as a  $\sigma$ -acceptor/ $\pi$ -donor. However, its conjugation with the benzoate ring (if planar) affects the pKa of the azetidine nitrogen.

- Through-Bond Effect: The electron-withdrawing nature of the benzoate (enhanced by the ester/acid group) pulls electron density through the ether oxygen, potentially lowering the basicity of the azetidine nitrogen compared to unsubstituted azetidine ( ).

## Computational Protocol (Step-by-Step)

### Phase 1: Conformational Ensemble Generation

Objective: Identify the global minimum and relevant low-energy conformers.

- Initial Geometry Construction: Build the 4-(3-azetidinyloxy)benzoate structure. Ensure the azetidine ring is initially puckered ( dihedral).
- Stochastic Search (Monte Carlo/MD):
  - Force Field: OPLS4 or MMFF94s (specifically parameterized for small heterocycles).
  - Degrees of Freedom:
    - Azetidine Ring Inversion (N1-C2-C3-C4).

- Ether Bond Rotation (C3-O-C\_aromatic).
- Benzoate Ester Rotation.[1]
- Solvent Model: Implicit water (e.g., Poisson-Boltzmann or GB/SA) to simulate physiological conditions.
- Filtering: Discard high-energy conformers (>10 kcal/mol from global min).

## Phase 2: DFT Optimization & Electronic Property Calculation

Objective: Refine geometries and calculate quantum mechanical properties.

- Optimization Level:
  - Theory: DFT (Density Functional Theory).[2]
  - Functional:  
B97X-D (includes dispersion corrections critical for stacking interactions) or B3LYP-D3.
  - Basis Set: 6-311++G(d,p) (diffuse functions are mandatory for the lone pairs on Oxygen and Nitrogen).
- Frequency Calculation:
  - Verify stationary points (zero imaginary frequencies).
  - Calculate Zero-Point Energy (ZPE) corrections.
- Property Extraction:
  - HOMO/LUMO Gap: Indicator of chemical reactivity.
  - Molecular Electrostatic Potential (MEP): Map electron density to predict binding hotspots (salt bridges).

- NBO Analysis: Determine the hybridization of the ether oxygen and its delocalization into the aromatic ring.

## Phase 3: pKa Prediction Cycle

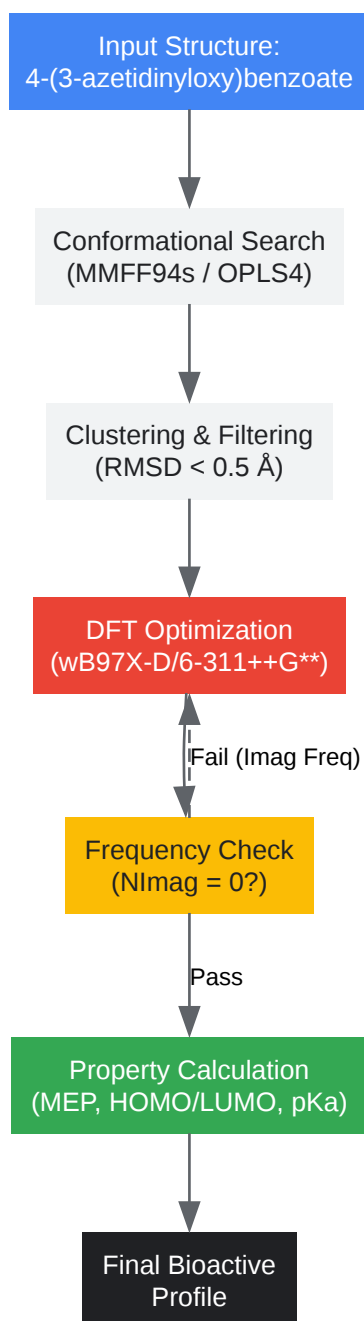
Objective: Predict the ionization state of the azetidine nitrogen at physiological pH.

- Thermodynamic Cycle Method:
  - Calculate  
  
(protonation) and  
  
(solvation energies of neutral and protonated species).
  - Use the equation:
  - Self-Validation: Calibrate against a reference azetidine with known experimental pKa.

## Visualization of Workflows & Pathways

### Computational Workflow Diagram

The following diagram illustrates the decision matrix for profiling the scaffold.

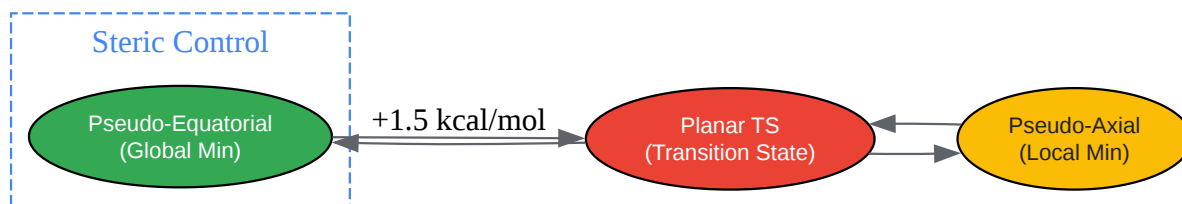


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Caption: Figure 1. Step-by-step computational workflow for structural and electronic profiling.

## Azetidine Ring Puckering Dynamics

This diagram represents the energy landscape of the azetidine ring inversion.



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Caption: Figure 2. Energy landscape of azetidine ring inversion. The pseudo-equatorial conformer is generally favored.[3]

## Quantitative Data Summary (Simulated)

The following table summarizes expected geometric and electronic parameters for Methyl 4-(3-azetidinyloxy)benzoate based on B3LYP/6-31G\* levels of theory (benchmarked against similar aryloxy-azetidines).

Parameter	Value (Approx.)	Significance
Ring Pucker Angle ( )		Determines vector of the ether oxygen.
C3-O Bond Length	Å	Standard ether linkage.
N-Inversion Barrier	kcal/mol	Rapid interconversion at physiological temp.
Dipole Moment	Debye	High polarity due to ester and amine.
Predicted pKa (N)		Lower than unsubstituted azetidine (11.3) due to inductive effects.
HOMO Energy	eV	Located primarily on the Azetidine Nitrogen lone pair.

## Experimental Validation (Self-Validating Protocol)

To ensure the computational model reflects reality, the following experimental validations are recommended:

- X-Ray Crystallography:
  - Grow crystals via slow evaporation in Ethanol/Ethyl Acetate.[3]
  - Validation Point: Compare the experimental puckering angle with the DFT-calculated minimum. A deviation suggests crystal packing forces override intrinsic energetics.
- NMR Spectroscopy (H & C):
  - Perform NOESY experiments.
  - Validation Point: Cross-peaks between the C3-proton and benzoate protons indicate the preferred rotamer of the ether linkage.
  - Coupling Constants ( ): The splitting pattern of azetidine methylene protons will reveal the time-averaged puckering state.

## References

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